Nadifloxacin isomer 2, identified by the Chemical Abstracts Service number 130539-72-9, is a stereoisomer of nadifloxacin, a topical fluoroquinolone antibiotic. This compound is primarily utilized in the treatment of acne vulgaris and bacterial skin infections. Nadifloxacin isomer 2 functions by inhibiting bacterial DNA synthesis through the inhibition of the enzyme DNA gyrase, which is crucial for bacterial replication and survival .
Nadifloxacin isomer 2 belongs to the class of fluoroquinolone antibiotics. These compounds are characterized by their broad-spectrum antibacterial activity, particularly against aerobic Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound's structural formula is , and it has a molar mass of approximately 360.385 g/mol .
The synthesis of nadifloxacin isomer 2 involves several key steps:
This synthetic route emphasizes stringent control of reaction conditions to ensure high yield and purity, which are critical for industrial production.
Nadifloxacin isomer 2 features a complex molecular structure that contributes to its pharmacological properties. The compound's three-dimensional arrangement includes a fluoro group at the C-6 position, enhancing its antibacterial efficacy. The structural formula can be represented as follows:
The stereochemistry of nadifloxacin isomer 2 plays a significant role in its biological activity, as different stereoisomers can exhibit varying degrees of efficacy and safety.
Nadifloxacin isomer 2 participates in several chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions, which can lead to various derivatives useful in pharmaceutical applications.
Nadifloxacin isomer 2 exerts its antibacterial effects primarily by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. By obstructing this enzyme's function, nadifloxacin prevents bacterial cells from synthesizing DNA, ultimately leading to cell death. This mechanism not only provides therapeutic benefits against infections but also contributes to anti-inflammatory effects that can improve skin conditions associated with acne vulgaris .
Nadifloxacin isomer 2 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in topical preparations used for treating skin infections .
Nadifloxacin isomer 2 has diverse applications across various fields:
Nadifloxacin belongs to the second generation of fluoroquinolone antibiotics, characterized by enhanced Gram-positive coverage compared to first-generation agents like nalidixic acid. Its core structure features a tetrahydropyrido[3,2,1-ij]quinoline system with a fluorine atom at position 9 and a piperidinyl group at position 8—a configuration that enhances DNA gyrase binding affinity. The chiral center at the C-5 position of the piperidine ring (highlighted below) generates two enantiomers, with Isomer 2 designated as the (-)-(S)-enantiomer [1] [10].
Molecular Classification:
Generational Context of Fluoroquinolones:Table 1: Generational Evolution of Fluoroquinolones Highlighting Nadifloxacin
Generation | Key Representatives | Spectrum Enhancement | Approval Timeline |
---|---|---|---|
1st | Nalidixic acid, Oxolinic acid | Gram-negative bacteria | 1962-1973 |
2nd | Nadifloxacin, Ciprofloxacin | Gram-positive expansion (S. aureus) | 1989 |
3rd | Levofloxacin, Sparfloxacin | Atypical pathogens | 1994-1999 |
4th | Moxifloxacin, Gemifloxacin | Anaerobes and MRSA | 1995-2003 |
Data compiled from historical development records
Nadifloxacin (OPC-7251) was first synthesized in 1989 by Otsuka Pharmaceuticals (Japan). Initial clinical development focused on the racemic mixture for topical formulations, leading to Japanese approval for acne vulgaris in 1993 and European Medicines Agency (EMA) approval in 2000 under brand names Acuatim, Nadoxin, and Nadixa [1] [9]. The discovery of differential activity between enantiomers prompted isolation and independent evaluation:
The chirality of nadifloxacin's piperidine moiety critically influences target binding kinetics, cellular penetration, and resistance profiles. Key mechanistic insights include:
Stereoselective Enzyme Inhibition
DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive) exhibit enantiomer-specific binding:
Table 2: Comparative Antibacterial Activity of Nadifloxacin Enantiomers
Parameter | (-)-(S)-Isomer (WCK 771) | (+)-(R)-Isomer | Racemic Nadifloxacin |
---|---|---|---|
MIC₉₀ vs. MSSA (µg/mL) | 0.12 | 8.0 | 0.5 |
MIC₉₀ vs. MRSA (µg/mL) | 0.25 | 32.0 | 1.0 |
Topo IV Inhibition (IC₅₀) | 0.6 µM | 9.8 µM | 1.2 µM |
Cellular Accumulation | High | Low | Intermediate |
Data derived from in vitro enzyme inhibition and bacteriological studies [4] [8]
Impact on Resistance Mitigation
Physicochemical Advantages
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: